molecular formula C13H10ClNS B420229 N-(2-chlorophenyl)benzenecarbothioamide

N-(2-chlorophenyl)benzenecarbothioamide

Cat. No.: B420229
M. Wt: 247.74g/mol
InChI Key: GFJBTNLBXMBHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-NHC(S)-) group and a 2-chlorophenyl moiety. This compound belongs to a class of aromatic thioamides, which are notable for their electronic and structural properties influenced by sulfur’s polarizability and the electron-withdrawing effects of the chlorine substituent. The compound’s molecular structure has been analyzed using techniques such as X-ray crystallography and ³⁵Cl nuclear quadrupole resonance (NQR) spectroscopy, revealing insights into bond lengths, angles, and intermolecular interactions . For instance, the crystal structure of related N-(2-chlorophenyl)amides shows monoclinic or tetragonal systems with lattice constants (e.g., a = 10.879 Å, b = 9.561 Å for N-(phenyl)-2-chloro-2-methylacetamide), indicating moderate packing efficiency influenced by substituents .

Properties

Molecular Formula

C13H10ClNS

Molecular Weight

247.74g/mol

IUPAC Name

N-(2-chlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10ClNS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

GFJBTNLBXMBHKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of N-(2-chlorophenyl)benzenecarbothioamide with structurally analogous compounds highlights key differences in electronic behavior and crystallographic parameters:

Compound Substituents Molecular Weight (g/mol) ³⁵Cl NQR Frequency (MHz) Crystal System
This compound 2-Cl-C₆H₄, C₆H₅-C(S)-NH- 248.74 ~34.5 (estimated)* Monoclinic (P2₁/c)
N-(2,6-dichlorophenyl)acetamide 2,6-Cl₂-C₆H₃, CH₃-C(O)-NH- 218.07 33.8 Monoclinic
N-(3-chlorophenyl)hydrazinecarbothioamide 3-Cl-C₆H₄, NH-NH-C(S)- 257.74 N/A Orthorhombic
N-(2-methoxyphenyl)benzamide 2-OCH₃-C₆H₄, C₆H₅-C(O)-NH- 241.27 N/A Tetragonal (P4₃)

*Estimated based on trends in ³⁵Cl NQR frequencies for N-(2-chlorophenyl) derivatives .

  • Electronic Effects : The 2-chlorophenyl group induces stronger electron-withdrawing effects compared to methoxy or alkyl substituents, lowering the ³⁵Cl NQR frequency (e.g., 34.5 MHz vs. 33.8 MHz for dichlorophenyl derivatives) due to reduced electron density at the chlorine nucleus .
  • Crystallographic Trends: Substitution at the ortho position (e.g., 2-chloro) introduces steric hindrance, leading to monoclinic or distorted tetragonal packing, whereas para or meta substituents (e.g., 3-chloro) favor less strained systems .

Reactivity and Functional Group Influence

  • Thioamide vs. Amide : Replacement of the carbonyl oxygen with sulfur in the carbothioamide group increases polarizability and alters hydrogen-bonding capacity. For example, the C=S bond (1.68 Å) is longer than C=O (1.23 Å), influencing intermolecular interactions in crystal lattices .
  • Chlorine Position : The ortho-chlorine in this compound creates steric constraints that reduce rotational freedom of the phenyl ring, unlike meta- or para-chloro analogs (e.g., N-(3-chlorophenyl) derivatives in ), which exhibit greater conformational flexibility .

Research Findings and Limitations

  • Crystallographic Studies : Analysis of N-(2-chlorophenyl)amides reveals that side-chain substitutions (e.g., methyl, benzyl) minimally affect bond lengths except for the C(S)-C(O) bond, which varies by ~0.02 Å depending on substituent bulkiness .
  • Limitations : Variations in crystallographic data (e.g., lattice constants) lack definitive trends due to solvent effects and polymorphism, complicating direct comparisons between derivatives .

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